molecular formula C24H19F3N2O4S B332628 ETHYL 2-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

ETHYL 2-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

Cat. No.: B332628
M. Wt: 488.5 g/mol
InChI Key: AIOYSEPZDTVTPA-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(difluoromethoxy)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a difluoromethoxybenzylidene group, a fluorophenyl group, and a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves a multi-step process. One common method involves the condensation of 4-(difluoromethoxy)benzaldehyde with 4-fluoroacetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a cyclization reaction with thiourea and ethyl acetoacetate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(difluoromethoxy)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-[4-(difluoromethoxy)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Biological Research: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential as a biochemical tool.

Mechanism of Action

The mechanism of action of ETHYL 2-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions. Detailed studies are conducted to elucidate these pathways and identify the key molecular interactions.

Comparison with Similar Compounds

Ethyl 2-[4-(difluoromethoxy)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

  • Ethyl 2-[4-(methoxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl 2-[4-(trifluoromethoxy)benzylidene]-5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of difluoromethoxy and fluorophenyl groups in the target compound may confer unique characteristics, such as enhanced stability or specific interactions with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C24H19F3N2O4S

Molecular Weight

488.5 g/mol

IUPAC Name

ethyl (2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H19F3N2O4S/c1-3-32-22(31)19-13(2)28-24-29(20(19)15-6-8-16(25)9-7-15)21(30)18(34-24)12-14-4-10-17(11-5-14)33-23(26)27/h4-12,20,23H,3H2,1-2H3/b18-12-

InChI Key

AIOYSEPZDTVTPA-PDGQHHTCSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/C4=CC=C(C=C4)OC(F)F)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(C=C4)OC(F)F)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(C=C4)OC(F)F)S2)C

Origin of Product

United States

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